2-Isobutyl-3,5,6-trimethylpyrazine

Description

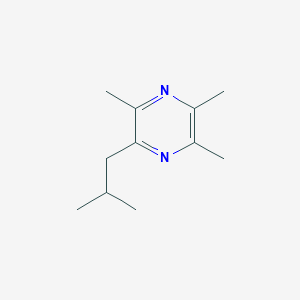

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,5-trimethyl-6-(2-methylpropyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-7(2)6-11-10(5)12-8(3)9(4)13-11/h7H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCOFWHSAGPVSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=N1)C)CC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334580 | |

| Record name | 2-Isobutyl-3,5,6-trimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46187-37-5 | |

| Record name | 2-Isobutyl-3,5,6-trimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Isobutyl-3,5,6-trimethylpyrazine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-isobutyl-3,5,6-trimethylpyrazine, a significant flavor and fragrance compound. Addressed to researchers, scientists, and professionals in the field of drug development, this document delves into the core chemical principles, strategic considerations for synthesis, and a detailed experimental protocol. The guide emphasizes a foundational understanding of pyrazine chemistry, enabling the adaptation and optimization of the presented methodology for various research and development applications.

Introduction: The Significance of Alkylpyrazines

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are integral to the flavor and aroma profiles of a vast array of foods and beverages.[1] Their characteristic nutty, roasted, and toasted notes are developed during the thermal processing of food through the Maillard reaction.[1][2] Beyond their sensory contributions, certain pyrazine derivatives have garnered interest in the pharmaceutical industry for their diverse biological activities.[3]

This compound, the subject of this guide, is a key contributor to the desirable aroma of many roasted and savory food products. A thorough understanding of its synthesis is crucial for the food and fragrance industries to ensure consistent and high-quality flavor profiles. Furthermore, the synthetic methodologies for such alkylpyrazines are of interest to medicinal chemists for the generation of novel molecular scaffolds.

This guide will focus on a rational and efficient chemical synthesis of this compound, moving from the foundational principles of pyrazine formation to a detailed, actionable experimental protocol.

Foundational Principles of Pyrazine Synthesis: A Mechanistic Overview

The most direct and widely employed method for the synthesis of pyrazines involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[2][4][5] This reaction proceeds through the formation of a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine.

The general mechanism can be visualized as a two-step process:

-

Condensation and Cyclization: The reaction is initiated by the nucleophilic attack of the amino groups of the 1,2-diamine on the carbonyl carbons of the 1,2-dicarbonyl compound. This is followed by the elimination of two molecules of water to form a cyclic dihydropyrazine.

-

Oxidation: The dihydropyrazine intermediate is then oxidized to the thermodynamically more stable aromatic pyrazine. This oxidation can be achieved using a variety of oxidizing agents or, in some cases, by air oxidation, particularly at elevated temperatures.

The choice of starting materials directly dictates the substitution pattern of the final pyrazine product. This modularity is a key advantage of this synthetic approach, allowing for the targeted synthesis of a wide range of pyrazine derivatives.

Strategic Synthesis of this compound

Based on the foundational principles outlined above, a retrosynthetic analysis of this compound points to a straightforward condensation strategy. The target molecule can be disconnected at the C-N bonds, revealing the two key precursors:

-

An α-Dicarbonyl Compound: 4-Methyl-2,3-pentanedione

-

A Vicinal Diamine: 2,3-Butanediamine

The condensation of these two precursors will yield the desired this compound.

Caption: Retrosynthetic analysis of this compound.

A critical aspect of this strategy is the commercial availability of the starting materials. Both 4-methyl-2,3-pentanedione and 2,3-butanediamine are commercially available, simplifying the overall synthetic workflow and allowing for a focus on the optimization of the condensation reaction.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the synthesis of this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-Methyl-2,3-pentanedione | ≥97% | Commercially Available |

| 2,3-Butanediamine | ≥98% | Commercially Available |

| Ethanol | Anhydrous | Standard Laboratory Supplier |

| Acetic Acid | Glacial | Standard Laboratory Supplier |

| Sodium Bicarbonate | Saturated Aqueous Solution | Prepared in-house |

| Anhydrous Magnesium Sulfate | Reagent Grade | Standard Laboratory Supplier |

| Diethyl Ether | Anhydrous | Standard Laboratory Supplier |

Reaction Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Detailed Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methyl-2,3-pentanedione (1.0 equivalent) and 2,3-butanediamine (1.05 equivalents) in anhydrous ethanol (approximately 5-10 mL per gram of diketone).

-

Rationale: Ethanol serves as a suitable solvent for both reactants and the subsequent reflux. A slight excess of the more volatile diamine is used to ensure complete consumption of the diketone.

-

-

Catalyst Addition: To the stirred solution, add a catalytic amount of glacial acetic acid (approximately 0.1 equivalents).

-

Rationale: The acid catalyzes the condensation reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the diamine.

-

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Rationale: The elevated temperature provides the necessary activation energy for the condensation and subsequent dehydration steps. The reflux condition also promotes air oxidation of the dihydropyrazine intermediate to the final aromatic pyrazine.

-

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Rationale: Neutralization quenches the acid catalyst and facilitates the extraction of the organic product.

-

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL). Combine the organic layers.

-

Rationale: Diethyl ether is a low-boiling organic solvent in which the pyrazine product is highly soluble, allowing for efficient extraction from the aqueous ethanolic solution.

-

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Rationale: Removal of residual water is crucial before the final purification step.

-

Purification

The crude product can be purified by either fractional distillation under reduced pressure or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Rationale: The choice of purification method will depend on the scale of the reaction and the purity requirements. Distillation is often suitable for larger quantities, while column chromatography provides excellent separation for smaller-scale reactions and for achieving high purity.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Gas Chromatography (GC): To assess the purity.

Conclusion and Future Perspectives

This guide has detailed a robust and efficient synthesis of this compound based on the well-established condensation reaction between an α-dicarbonyl compound and a vicinal diamine. The presented protocol is designed to be both informative and practical for researchers in various scientific disciplines.

Future research in this area may focus on the development of more sustainable and environmentally friendly synthetic methods, such as biocatalytic routes employing engineered microorganisms. Additionally, the exploration of the pharmacological properties of this and related pyrazine derivatives could open new avenues for drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

An In-depth Technical Guide to the Maillard Reaction Pathway for 2-Isobutyl-3,5,6-trimethylpyrazine Formation

This guide provides a comprehensive exploration of the Maillard reaction pathway, with a specific focus on the formation of 2-isobutyl-3,5,6-trimethylpyrazine, a significant flavor compound. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical principles, influential factors, and experimental considerations for understanding and manipulating this complex reaction.

Foundational Principles of the Maillard Reaction

The Maillard reaction, a form of non-enzymatic browning, is a cornerstone of flavor chemistry. It encompasses a complex cascade of chemical reactions initiated by the condensation of a reducing sugar with an amino compound, typically a free amino acid, peptide, or protein.[1][2] This process is responsible for the desirable colors and aromas in a vast array of cooked foods, including baked bread, roasted coffee, and seared meats.[1][3]

The reaction can be broadly categorized into three stages:

-

Initial Stage: This phase involves the condensation of a reducing sugar and an amino acid to form a Schiff base, which then cyclizes to an N-substituted glycosylamine.[4] Subsequent Amadori or Heyns rearrangement leads to the formation of ketosamines or aldosamines, respectively.[4][5]

-

Intermediate Stage: This stage is characterized by the degradation of the Amadori/Heyns products through various pathways, including dehydration and fragmentation.[4][5] A critical reaction at this juncture is the Strecker degradation of amino acids, which is pivotal for the formation of many flavor compounds.[5][6][7]

-

Final Stage: In the final stage, the highly reactive intermediates undergo aldol condensation, polymerization, and cyclization to form a diverse array of heterocyclic compounds, including pyrazines, and high molecular weight brown pigments known as melanoidins.[4][5]

The Crucial Role of Strecker Degradation

The Strecker degradation is a vital sub-pathway within the Maillard reaction that significantly contributes to the aroma profile of heated foods.[4][8] It involves the interaction of α-amino acids with α-dicarbonyl compounds, which are formed during the intermediate stage of the Maillard reaction.[6][7] This reaction leads to the deamination and decarboxylation of the amino acid, resulting in the formation of a "Strecker aldehyde," ammonia, and carbon dioxide.[5][6][8]

The specific Strecker aldehyde produced is dependent on the side chain of the participating amino acid.[8] For instance, the Strecker degradation of leucine yields 3-methylbutanal, while valine produces 2-methylpropanal. These aldehydes are potent aroma compounds in their own right and also serve as crucial precursors for the synthesis of other heterocyclic flavor molecules, most notably pyrazines.

The Specific Pathway to this compound

The formation of the target compound, this compound (C₁₁H₁₈N₂), is a multi-step process that intricately links the Maillard reaction with the Strecker degradation of specific amino acids. The key precursors are:

-

A source of α-dicarbonyl compounds: Typically derived from the degradation of reducing sugars.

-

Leucine: The amino acid that provides the isobutyl group.

-

Valine and/or Alanine: Amino acids that contribute to the methyl groups on the pyrazine ring.

-

Ammonia: Generated from the Strecker degradation of amino acids.[8]

The proposed pathway can be visualized as follows:

References

- 1. perfumerflavorist.com [perfumerflavorist.com]

- 2. mdpi.com [mdpi.com]

- 3. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. home.sandiego.edu [home.sandiego.edu]

- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 6. researchgate.net [researchgate.net]

- 7. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ugc.futurelearn.com [ugc.futurelearn.com]

A Technical Guide to the Sensory Analysis and Odor Threshold of 2-Isobutyl-3,5,6-trimethylpyrazine

This guide provides an in-depth technical exploration of the sensory characteristics and odor threshold of 2-Isobutyl-3,5,6-trimethylpyrazine, a significant aroma compound in the flavor and fragrance industry. Tailored for researchers, scientists, and drug development professionals, this document synthesizes technical protocols with field-proven insights to offer a comprehensive understanding of this potent pyrazine.

Introduction: The Aromatic Signature of Alkylpyrazines

Alkylpyrazines are a class of heterocyclic nitrogen-containing compounds renowned for their potent and diverse aroma profiles.[1] Formed primarily through Maillard reactions during the thermal processing of food, they are integral to the characteristic scents of roasted, toasted, and baked goods.[1][2] this compound belongs to this family and is particularly noted for its complex and desirable aroma, often described as having cocoa, nutty, and earthy notes. Its presence is crucial in formulating authentic flavors for a variety of products, from confectionary to savory items. Understanding its sensory properties and odor threshold is paramount for its effective and consistent application in product development.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective analysis and application.

| Property | Value |

| Molecular Formula | C₁₁H₁₈N₂ |

| Molecular Weight | 178.27 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor Profile | Cocoa, nutty, earthy, roasted |

| Solubility | Soluble in alcohol; sparingly soluble in water |

Sensory Analysis Methodologies: Decoding the Aroma

The sensory analysis of potent aroma compounds like this compound requires precise and validated methodologies to ensure accuracy and reproducibility. The two primary techniques employed are Gas Chromatography-Olfactometry (GC-O) for characterizing the odor profile and standardized threshold determination methods to quantify its potency.

Gas Chromatography-Olfactometry (GC-O): The Human Detector

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that couples the separation capabilities of a gas chromatograph with the sensitivity of the human nose as a detector.[3][4] This allows for the identification of odor-active compounds in a complex mixture, even those present at concentrations below the detection limits of instrumental detectors.[5]

The choice of GC-O is predicated on the need to distinguish which of the many volatile compounds in a sample are actually contributing to its aroma. A mass spectrometer can identify a multitude of compounds, but it cannot determine their individual or collective sensory impact.[4] By splitting the column effluent between a mass spectrometer and a sniffing port, we can simultaneously obtain chemical identification and sensory perception data, providing a complete picture of the aroma profile.

A detailed, step-by-step methodology for GC-O analysis is crucial for obtaining reliable results.

-

Sample Preparation:

-

For liquid samples (e.g., flavor extracts), dilute the sample in a suitable solvent (e.g., ethanol) to an appropriate concentration.

-

For solid samples (e.g., cocoa powder), utilize headspace solid-phase microextraction (HS-SPME) to extract the volatile compounds.

-

-

Gas Chromatographic Separation:

-

Inject the prepared sample into a gas chromatograph equipped with a polar capillary column (e.g., DB-WAX) to achieve optimal separation of the pyrazines.

-

Employ a temperature program that allows for the effective separation of volatile compounds, typically starting at a low temperature (e.g., 40°C) and ramping up to a higher temperature (e.g., 250°C).

-

-

Effluent Splitting:

-

At the end of the GC column, split the effluent between a mass spectrometer (MS) for compound identification and a heated transfer line leading to the olfactometry port.

-

-

Olfactory Evaluation:

-

A trained sensory panelist sniffs the effluent from the olfactometry port.

-

The panelist records the retention time, duration, and a descriptor for each odor detected.

-

Specialized software is used to create an aromagram, which is a chromatogram that displays the sensory information.

-

-

Data Analysis:

-

Correlate the retention times of the detected odors with the peaks in the MS chromatogram to identify the odor-active compounds.

-

Caption: Gas Chromatography-Olfactometry (GC-O) Experimental Workflow.

Odor Threshold Determination: Quantifying Potency

The odor threshold is the minimum concentration of a substance that can be detected by the human sense of smell.[3] Determining this value is critical for understanding the sensory impact of an aroma compound. The industry-standard method for this is the ASTM E679-19, which utilizes a forced-choice ascending concentration series.[6][7]

The forced-choice methodology is inherently self-validating. By presenting the panelist with multiple samples, one of which contains the odorant, and forcing a choice, the probability of guessing the correct sample is controlled.[8] This reduces the impact of subjective bias and increases the statistical reliability of the results.

-

Panelist Selection and Training:

-

Select a panel of at least 10-15 individuals who have been screened for their olfactory acuity.

-

Train the panelists on the specific odorant and the testing procedure.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., deodorized water or air).

-

Create a series of ascending concentrations, typically in a geometric progression (e.g., a factor of 2 or 3).

-

-

Sensory Evaluation (3-Alternative Forced-Choice - 3-AFC):

-

Present each panelist with a set of three samples (one containing the odorant and two blanks) in a randomized order.

-

Instruct the panelist to identify the sample that is different from the other two.

-

Start with the lowest concentration and proceed to higher concentrations until the panelist can correctly identify the odorant-containing sample in two consecutive presentations.

-

-

Data Analysis:

-

The individual threshold is calculated as the geometric mean of the last concentration at which the panelist could not correctly identify the sample and the first concentration at which they could.

-

The group threshold is the geometric mean of the individual thresholds.

-

Caption: Odor Threshold Determination Workflow (ASTM E679-19).

Odor Threshold of this compound

| Pyrazine Compound | Odor Threshold in Water (ppb) | Odor Description | Reference |

| 2,3,5-Trimethylpyrazine | 400 | Nutty, baked potato, roasted peanut, cocoa, burnt notes | [9][10] |

| 2-Isobutyl-3-methylpyrazine | 35 | Powerful herbaceous green-earthy notes | [9] |

| 2-Ethyl-3,5-dimethylpyrazine | 1 | Cocoa, chocolate, nutty (burnt almond) notes | [9] |

Based on these values, it is reasonable to infer that the odor threshold of this compound in water is in the low parts-per-billion range. The presence of the isobutyl group, as seen in 2-isobutyl-3-methylpyrazine, often contributes to a lower odor threshold compared to smaller alkyl groups. Therefore, the odor threshold of this compound is likely to be below 400 ppb and potentially in the range of 1-50 ppb.

Odor Activity Value (OAV): Assessing Sensory Significance

The Odor Activity Value (OAV) is a critical concept in flavor chemistry that helps to determine the actual contribution of a specific compound to the overall aroma of a product. It is calculated as the ratio of the concentration of the compound in the product to its odor threshold in the same matrix.[5]

OAV = Concentration of Compound / Odor Threshold of Compound

An OAV greater than 1 indicates that the compound is likely to contribute to the aroma of the product, while an OAV less than 1 suggests it is present at a sub-threshold level and may not be sensorially significant on its own.

Applications and Significance in Industry

This compound and other alkylpyrazines are of immense importance in the food and beverage industry. Their formation during roasting is a key contributor to the desirable aroma of products like:

-

Cocoa and Chocolate: The roasting of cocoa beans is a critical step in chocolate production, and the formation of pyrazines, including trimethylpyrazines, is essential for the characteristic chocolatey and roasted aroma.[2][11][12]

-

Coffee: The roasting of coffee beans generates a complex array of volatile compounds, with pyrazines playing a pivotal role in the nutty and roasted notes of the final brew.[13]

-

Baked Goods: The browning reactions that occur during baking lead to the formation of pyrazines, contributing to the pleasant aroma of bread, pastries, and other baked products.[1]

In the fragrance industry, these compounds are used to impart warm, roasted, and gourmand notes to perfumes and other scented products.

Conclusion

This compound is a potent and valuable aroma compound with a characteristic cocoa, nutty, and earthy profile. A thorough understanding of its sensory properties and odor threshold, obtained through rigorous methodologies such as Gas Chromatography-Olfactometry and standardized threshold determination, is essential for its effective application. By leveraging these techniques, researchers and product developers can precisely control and optimize the flavor and fragrance profiles of a wide range of consumer products.

References

- 1. Alkylpyrazine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 4. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]

- 5. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. standards.iteh.ai [standards.iteh.ai]

- 7. store.astm.org [store.astm.org]

- 8. fivesenses.com [fivesenses.com]

- 9. leffingwell.com [leffingwell.com]

- 10. 2,3,5-trimethyl pyrazine, 14667-55-1 [thegoodscentscompany.com]

- 11. researchgate.net [researchgate.net]

- 12. Effects of roasting on alkylpyrazin compounds and properties of cocoa powder - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Volatile Compounds in Green and Roasted Arabica Specialty Coffee: Discrimination of Origins, Post-Harvesting Processes, and Roasting Level - PMC [pmc.ncbi.nlm.nih.gov]

Aroma profile of 2-Isobutyl-3,5,6-trimethylpyrazine in food systems

An In-depth Technical Guide to the Aroma Profile of 2-Isobutyl-3,5,6-trimethylpyrazine in Food Systems

Introduction: The Significance of Alkylpyrazines in Food Aroma

Alkylpyrazines are a class of volatile heterocyclic nitrogen-containing compounds that are paramount to the aroma of a vast array of thermally processed foods. These potent odorants are largely responsible for the desirable nutty, roasted, toasted, and earthy notes in products like coffee, cocoa, baked goods, and roasted meats.[1][2] Their formation is primarily attributed to the Maillard reaction, a complex series of non-enzymatic browning reactions between amino acids and reducing sugars that occurs during heating.[3] The specific substituents on the pyrazine ring dictate the precise aroma characteristics, and even minor structural differences can lead to significant changes in odor perception.[1] This guide focuses on a specific, highly impactful member of this family: this compound. We will explore its chemical properties, distinct aroma profile, formation mechanisms, and the analytical methodologies used for its characterization in complex food matrices.

Chemical and Physical Properties

This compound is a substituted pyrazine with the chemical formula C11H18N2. Its structure consists of a pyrazine ring with an isobutyl group and three methyl groups attached.

| Property | Value | Source |

| IUPAC Name | 2,3,5-trimethyl-6-(2-methylpropyl)pyrazine | [4] |

| CAS Number | 46187-37-5 | [4] |

| Molecular Formula | C11H18N2 | [4] |

| Molecular Weight | 178.27 g/mol | [4] |

| Appearance | Colorless clear liquid (est.) | [5] |

| Boiling Point | 73.00 to 75.00 °C @ 2.00 mm Hg | [5] |

| Solubility | Soluble in alcohol, insoluble in water | [5] |

| LogP (o/w) | 2.6 | [4] |

Aroma Profile and Sensory Characteristics

This compound is recognized for its potent and complex aroma profile. Its sensory attributes are highly sought after in the flavor industry to impart characteristic roasted and nutty notes.

-

Odor Description : The aroma is consistently described as having strong cocoa, hazelnut, musty, earthy, and roasted nutty characteristics.[5] Other descriptors include green, dank, earthy, musty, slightly vegetable-like, nutty, and chocolatelike.[6]

-

Taste Profile : At a concentration of 2 parts per million (ppm), it imparts green, vegetable-like, nutty, and brown notes.[6] At 4 ppm, the taste is described as earthy, vegetable-like, nutty, musty, and brown.[6]

Natural Occurrence and Formation in Food Systems

Natural Occurrence

This compound has been identified as a naturally occurring volatile compound in foods such as cocoa and potatoes.[5][6] Its presence is a direct result of thermal processing steps like roasting, baking, or frying.

Formation Pathways: The Maillard Reaction

The primary route for the formation of this compound in food is the Maillard reaction.[9] This reaction involves the condensation of an amino group from an amino acid with a carbonyl group from a reducing sugar. The subsequent series of reactions, including Strecker degradation, leads to the formation of α-aminoketones, which are key intermediates for pyrazine synthesis.[9]

The specific structure of this compound suggests its formation from the following precursors:

-

Isobutyl group : Likely derived from the Strecker degradation of the amino acid L-leucine.

-

Nitrogen atoms and carbon backbone : From the condensation of amino acids and sugar fragmentation products.

-

Methyl groups : Can originate from various precursors, including the Strecker aldehydes of alanine (acetaldehyde) or from sugar fragments like pyruvaldehyde or diacetyl.

The condensation of two α-aminoketone molecules, followed by oxidation, leads to the formation of the pyrazine ring. The specific substituents are determined by the side chains of the original amino acids and the structure of the dicarbonyl compounds involved.[10]

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | C11H18N2 | CID 521191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-isobutyl-3,5-(and 3,6)-dimethyl pyrazine, 38888-81-2 [thegoodscentscompany.com]

- 6. perfumerflavorist.com [perfumerflavorist.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyrazines [leffingwell.com]

- 9. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-Isobutyl-3,5,6-trimethylpyrazine

Introduction

2-Isobutyl-3,5,6-trimethylpyrazine (FEMA GRAS 3244, CAS 46187-37-5) is a heterocyclic aromatic compound integral to the flavor and fragrance industries.[1] As an alkylpyrazine, it contributes nutty, cocoa, and roasted notes to a wide array of food products and consumer goods.[1] The precise identification and quality control of such potent aroma compounds are paramount, necessitating robust analytical methodologies. Pyrazines are found in nature, often as byproducts of the Maillard reaction, but can also be synthesized for commercial use.

This technical guide provides an in-depth analysis of the core spectroscopic techniques used to elucidate and verify the structure of this compound: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, this document moves beyond mere data presentation to explain the causality behind experimental choices and the interpretation of spectral features, ensuring a self-validating analytical approach for researchers, scientists, and drug development professionals.

Mass Spectrometry (MS) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for analyzing volatile and semi-volatile compounds like alkylpyrazines. It offers high sensitivity and the ability to separate components in complex mixtures. In Electron Ionization (EI) mode, the resulting mass spectrum provides a unique fragmentation fingerprint, which is crucial for structural confirmation. However, it is noteworthy that many positional isomers of alkylpyrazines can produce very similar mass spectra, making unambiguous identification challenging without chromatographic retention data.[2][3]

Fragmentation Pathway and Spectral Interpretation

The molecular formula for this compound is C₁₁H₁₈N₂, corresponding to a molecular weight of approximately 178.27 g/mol .[4][5] Upon electron ionization, the molecule will form a molecular ion (M⁺˙) at m/z 178.

The fragmentation of alkylpyrazines is governed by the stability of the resulting carbocations and radicals.[6] The most significant fragmentation for this compound is the cleavage of the C-C bond beta to the pyrazine ring (a benzylic-type cleavage), leading to the loss of a propyl radical (•CH₂CH(CH₃)₂). This results in a highly stable, resonance-stabilized cation at m/z 135. This fragment is often the base peak, the most intense signal in the spectrum.

A secondary, less favorable cleavage involves the loss of a methyl radical from the isobutyl group, which would lead to a fragment at m/z 163. The NIST WebBook provides an experimental EI mass spectrum for this compound, which confirms these fragmentation patterns.[4]

Mass Spectrometry Data

The following table summarizes the key mass spectral data obtained from electron ionization.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 178 | 35 | [M]⁺˙ (Molecular Ion) |

| 136 | 85 | [M - C₃H₆]⁺˙ (McLafferty Rearrangement) |

| 135 | 100 | [M - C₃H₇]⁺ (Base Peak) |

| 108 | 20 | Further Fragmentation |

| 41 | 30 | [C₃H₅]⁺ |

Data sourced from NIST WebBook.[4]

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocol: GC-MS Analysis

This protocol outlines a standard method for the GC-MS analysis of this compound.

I. Sample Preparation

-

Solvent Selection: Dissolve the sample in a high-purity volatile solvent such as dichloromethane or hexane.

-

Concentration: Prepare a solution at a concentration of approximately 10-100 µg/mL. The high potency of pyrazines means lower concentrations are often sufficient.

-

Injection Volume: Use a standard injection volume of 1 µL.

II. Instrumentation & Parameters

-

System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[7]

-

GC Column: A non-polar capillary column, such as a DB-5MS (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness, is ideal for separating volatile aroma compounds.

-

Oven Temperature Program:

-

Initial Temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 250 °C.

-

Final Hold: Hold at 250 °C for 5 minutes.

-

-

Inlet: Set to 250 °C in splitless mode to maximize sensitivity for trace analysis.

-

MS Parameters:

III. Data Processing

-

Identification: Identify the compound peak based on its retention time.

-

Confirmation: Compare the acquired mass spectrum against a reference library (e.g., NIST, Wiley) and the known fragmentation pattern to confirm identity.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Predicted ¹H and ¹³C NMR Spectra

The structure of this compound possesses several distinct proton and carbon environments. The chemical shifts are influenced by the electron-withdrawing nature of the pyrazine ring and the shielding effects of the alkyl substituents.

Caption: Structure of this compound with predicted NMR assignments.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| a | 0.9 - 1.0 | Doublet | ~6.8 | 6H |

| b | 2.0 - 2.2 | Multiplet | - | 1H |

| c | 2.6 - 2.7 | Doublet | ~7.2 | 2H |

| d, e, f | 2.4 - 2.5 | Singlet | - | 9H |

-

Rationale: The three methyl groups attached directly to the pyrazine ring (d, e, f) are in similar electronic environments and are expected to resonate as a single, sharp peak (or three very closely spaced singlets) around 2.4-2.5 ppm. The isobutyl protons are distinct: the six equivalent methyl protons (a) appear as a doublet due to coupling with the single methine proton (b). The methine proton (b) will be a complex multiplet due to coupling with both the methyl and methylene protons. The methylene protons (c), being adjacent to the electron-withdrawing pyrazine ring, are deshielded and appear further downfield as a doublet, coupled to the methine proton.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| 1, 2, 3, 4 | 147 - 155 |

| 5 | ~42 |

| 6 | ~29 |

| 7 | ~22.5 |

| 8, 9, 10 | 20 - 21 |

-

Rationale: The four quaternary carbons of the pyrazine ring (1, 2, 3, 4) are the most deshielded, appearing in the 147-155 ppm region typical for aromatic heterocycles. The aliphatic carbons of the isobutyl group (5, 6, 7) and the methyl groups (8, 9, 10) appear in the upfield region. The methylene carbon (5) is the most downfield of the aliphatic carbons due to its proximity to the ring. The three methyl carbons attached to the ring will be in the 20-21 ppm range.

Experimental Protocol: NMR Analysis

This protocol provides a standard methodology for acquiring high-resolution ¹H and ¹³C NMR spectra.[11]

I. Sample Preparation [11]

-

Sample Weighing: Accurately weigh approximately 10-20 mg of the purified compound.

-

Solvent Selection: Use 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a primary choice for its ability to dissolve many organic compounds and its convenient residual solvent peak for calibration.

-

Dissolution: Transfer the sample and solvent to a clean, dry 5 mm NMR tube. Cap and gently agitate until the sample is fully dissolved.

II. Instrumentation & Parameters

-

Spectrometer: Use a 400 MHz (or higher) NMR spectrometer.[7]

-

Setup: Lock the spectrometer on the deuterium signal from the solvent. Shim the magnetic field to achieve optimal resolution and peak shape.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-64 scans.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans (required due to the low natural abundance of ¹³C).[11]

-

III. Data Processing

-

Transformation: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Calibration: Calibrate the ¹H spectrum to the residual CDCl₃ peak at δ = 7.26 ppm. Calibrate the ¹³C spectrum to the CDCl₃ triplet at δ = 77.16 ppm.

-

Analysis: Integrate the signals in the ¹H spectrum and assign all peaks in both spectra according to their chemical shifts, multiplicities, and coupling constants.

Conclusion

The spectroscopic characterization of this compound is reliably achieved through the complementary techniques of Mass Spectrometry and Nuclear Magnetic Resonance. GC-MS provides essential information on molecular weight and fragmentation patterns, with a characteristic base peak at m/z 135 resulting from the loss of a propyl radical. ¹H and ¹³C NMR spectroscopy offer a detailed map of the molecular architecture, allowing for the unambiguous assignment of each proton and carbon atom. The methodologies and predicted data outlined in this guide provide a robust framework for the identification, quality control, and further research of this important flavor and fragrance compound.

References

- 1. 2-isobutyl-3,5-(and 3,6)-dimethyl pyrazine, 38888-81-2 [thegoodscentscompany.com]

- 2. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-(2-Methylpropyl)-3,5,6-trimethylpyrazine [webbook.nist.gov]

- 5. This compound | C11H18N2 | CID 521191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Food, Flavors, Fragrances, and Related Compounds: GC-MS Library - Wiley Science Solutions [sciencesolutions.wiley.com]

- 10. 2-Isobutyl-3-methyl pyrazine | C9H14N2 | CID 26333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Thermophysical properties of 2-Isobutyl-3,5,6-trimethylpyrazine

An In-Depth Technical Guide to the Thermophysical Properties of 2-Isobutyl-3,5,6-trimethylpyrazine

Foreword: Navigating the Data Landscape

In the fields of chemical engineering, materials science, and drug development, a precise understanding of a compound's thermophysical properties is not merely academic—it is fundamental to process design, safety, and formulation. This guide focuses on this compound, a substituted pyrazine of interest in flavor and fragrance chemistry and potentially as a synthetic building block.

A comprehensive search of publicly available scientific literature and databases reveals a notable scarcity of experimentally determined thermophysical data for this specific compound (CAS No. 46187-37-5). This is a common challenge in research, where novel or specialized compounds may not yet have been fully characterized.

Therefore, this guide adopts a dual-pronged approach. Firstly, it consolidates all known identifiers and computed properties for this compound. Secondly, and more critically, it functions as a methodological whitepaper. It details the authoritative, field-proven experimental protocols that would be employed to measure these essential properties. To provide context, we will present comparative data from closely related structural analogues. This approach ensures that while we acknowledge the existing data gap, we also provide researchers with the direct, validated workflows necessary to generate this critical data in their own laboratories.

Compound Identification and Physicochemical Profile

This compound is an alkylpyrazine characterized by a pyrazine ring substituted with three methyl groups and one isobutyl group. Its structure suggests its role as an aromatic compound with potential applications as a flavoring agent, similar to other alkylpyrazines found in roasted or cooked foods.

| Identifier | Value | Source |

| IUPAC Name | 2,3,5-trimethyl-6-(2-methylpropyl)pyrazine | [1] |

| CAS Number | 46187-37-5 | [1][2][3] |

| Molecular Formula | C₁₁H₁₈N₂ | [1][3] |

| Molecular Weight | 178.27 g/mol | [1][2] |

| Computed XLogP3 | 2.6 | [1] |

| Topological Polar Surface Area | 25.8 Ų | [1] |

| Kovats Retention Index (Std. Non-Polar) | 1263 | [1] |

| Kovats Retention Index (Std. Polar) | 1556, 1580 | [1] |

Core Thermophysical Properties: A Methodological Framework

This section details the standard experimental procedures for determining the key thermophysical properties of a liquid compound like this compound.

Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. It is a critical parameter for distillation, purification, and defining a substance's volatility.

Contextual Data from Structural Analogues:

| Compound | CAS Number | Boiling Point | Conditions | Source |

| 2-Isobutyl-3,5-(and 3,6)-dimethylpyrazine | 38888-81-2 | 73.0 - 75.0 °C | @ 2.00 mm Hg | [4] |

| 2,3,5-Trimethylpyrazine | 14667-55-1 | 171.0 - 172.0 °C | @ 760.00 mm Hg | [5] |

| 2-Isobutyl-3-methylpyrazine | 13925-06-9 | 199.0 - 201.0 °C | @ 760.00 mm Hg | [6][7] |

Experimental Protocol: Ebulliometry

The most accurate method for determining the boiling point is ebulliometry. This technique involves measuring the equilibrium temperature of the boiling liquid and its vapor at a controlled pressure.

Step-by-Step Methodology:

-

Apparatus Setup: An ebulliometer, equipped with a heating mantle, a boiling flask containing the sample, a Cottrell pump (to ensure vapor-liquid equilibrium), a calibrated temperature sensor (e.g., a Pt100 resistance thermometer), and a pressure regulation system, is assembled.

-

Sample Preparation: A sample of this compound (typically 10-20 mL) is placed in the boiling flask along with boiling chips to ensure smooth boiling.

-

Pressure Control: The system pressure is set and maintained at the desired level (e.g., 760 mm Hg for the normal boiling point) using a vacuum pump and a precision pressure controller.

-

Heating and Equilibration: The sample is gently heated. The Cottrell pump continuously sprays the boiling liquid over the temperature sensor, ensuring the sensor measures the true equilibrium temperature, free from superheating effects.

-

Data Acquisition: The temperature is recorded once it stabilizes for a period of at least 10 minutes, indicating that thermal equilibrium has been reached.

-

Verification: The apparatus is calibrated before and after the measurement using a reference substance with a well-known boiling point, such as distilled water or toluene.

Causality Behind Experimental Choices: The use of a Cottrell pump is crucial. Simple boiling can lead to superheating, where the liquid's temperature rises above its true boiling point. The pump ensures that the thermometer is bathed in a constantly refreshing two-phase equilibrium mixture, providing a highly accurate and thermodynamically valid measurement.

Caption: Workflow for boiling point determination using ebulliometry.

Density and Specific Gravity

Density (mass per unit volume) is essential for converting between mass and volume, crucial for reactor loading, fluid dynamics calculations, and concentration measurements. Specific gravity is the ratio of the substance's density to that of a reference substance (usually water).

Contextual Data from Structural Analogues:

| Compound | CAS Number | Specific Gravity | Conditions | Source |

| 2-Isobutyl-3,5-(and 3,6)-dimethylpyrazine | 38888-81-2 | 0.924 - 0.934 | @ 25.00 °C | [4] |

| 2,3,5-Trimethylpyrazine | 14667-55-1 | 0.967 - 0.987 | Not specified | [8] |

| 2-Isobutyl-3-methylpyrazine | 13925-06-9 | 0.936 - 0.942 | Not specified | [7] |

Experimental Protocol: Vibrating Tube Densitometry

This is the industry standard for high-precision density measurement of liquids.

Step-by-Step Methodology:

-

Instrument Preparation: A digital vibrating tube densitometer is turned on and allowed to thermally stabilize at the desired measurement temperature (e.g., 25.00 °C).

-

Calibration: The instrument is calibrated using two standards of known density that bracket the expected sample density. Typically, dry air and ultrapure water are used. The instrument records the oscillation periods for these standards.

-

Sample Injection: A small, bubble-free aliquot of this compound is injected into the U-shaped borosilicate glass tube inside the instrument.

-

Measurement: The instrument electromagnetically excites the tube, causing it to oscillate. A detector measures the period of oscillation. The denser the fluid, the slower the oscillation.

-

Calculation: The instrument's software automatically calculates the density of the sample based on its oscillation period relative to the calibration standards.

-

Cleaning: The sample cell is thoroughly cleaned with appropriate solvents (e.g., ethanol followed by acetone) and dried with a stream of air.

Causality Behind Experimental Choices: The vibrating tube method is preferred over older methods like pycnometry because it requires a very small sample volume, offers high precision (to 10⁻⁵ g/cm³), and allows for rapid temperature-controlled measurements. The self-validating system relies on the initial two-point calibration, which ensures accuracy across the measurement range.

Caption: Protocol for high-precision density measurement.

Thermal Conductivity

Thermal conductivity (k) quantifies a material's ability to conduct heat. It is a vital parameter for designing heat exchangers, reactors, and any process involving heat transfer.

Contextual Data: No experimental data for thermal conductivity was found for this compound or its close analogues. For context, typical organic liquids have thermal conductivities in the range of 0.1 to 0.2 W/m·K.[9]

Experimental Protocol: Transient Hot-Wire (THW) Method

The THW method is a primary, absolute technique for measuring the thermal conductivity of fluids, valued for its accuracy and suppression of convective heat transfer.[9][10]

Step-by-Step Methodology:

-

Apparatus: The core of the apparatus consists of a thin platinum wire submerged in a thermostatted cell containing the liquid sample. The wire serves as both a heating element and a resistance thermometer.

-

Thermal Stability: The sample cell is maintained at a constant, uniform temperature until thermal equilibrium is achieved.

-

Heating Pulse: A precise, constant voltage is applied to the wire for a very short duration (typically ~1 second).[9] This generates a step-wise heat flux from the wire into the surrounding liquid.

-

Temperature Rise Measurement: The resistance of the platinum wire is measured with high temporal resolution throughout the heating pulse. The change in resistance is directly proportional to the change in the wire's temperature.

-

Data Analysis: The thermal conductivity of the liquid is calculated from the slope of the line plotting the temperature rise of the wire against the logarithm of time.

-

Validation: The system is validated using fluids with certified thermal conductivity values, such as toluene or water.

Causality Behind Experimental Choices: The measurement is performed over a very short time frame. This is a critical design choice that ensures heat is transferred through pure conduction.[10] Longer measurement times would allow for the onset of natural convection within the liquid, where bulk fluid motion begins to contribute to heat transfer, which would corrupt the measurement of the intrinsic conductive property.[9]

Caption: Experimental workflow for the Transient Hot-Wire method.

Safety, Handling, and Storage

-

Hazard Classification: Analogues like 2-isobutyl-3,5(and 3,6)-dimethylpyrazine are classified as combustible liquids.[11] They can also cause skin, eye, and respiratory irritation, and may be harmful if swallowed.[11]

-

Handling: Use only in well-ventilated areas. Keep away from heat, sparks, open flames, and other ignition sources.[11][12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (tested to EN 374), safety goggles, and a lab coat.[12][13]

-

Storage: Store in a cool, well-ventilated place.[11] Keep the container tightly closed and store locked up.

-

Fire Fighting: Use water spray, dry powder, foam, or carbon dioxide.[11]

Conclusion

This technical guide provides a comprehensive overview of the known properties and, more importantly, the necessary experimental frameworks for characterizing the thermophysical properties of this compound. The presented protocols for measuring boiling point, density, and thermal conductivity represent the industry-standard, validated methods required to generate high-quality data. The absence of published experimental values underscores the opportunity for researchers to perform these fundamental measurements, contributing vital data that will enable the effective and safe application of this compound in future research and development.

References

- 1. This compound | C11H18N2 | CID 521191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(2-Methylpropyl)-3,5,6-trimethylpyrazine [webbook.nist.gov]

- 3. 2-(2-Methylpropyl)-3,5,6-trimethylpyrazine [webbook.nist.gov]

- 4. 2-isobutyl-3,5-(and 3,6)-dimethyl pyrazine, 38888-81-2 [thegoodscentscompany.com]

- 5. 2,3,5-trimethyl pyrazine, 14667-55-1 [thegoodscentscompany.com]

- 6. 2-isobutyl-3-methyl pyrazine, 13925-06-9 [thegoodscentscompany.com]

- 7. 2-Isobutyl-3-methyl pyrazine | C9H14N2 | CID 26333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,3,5-Trimethylpyrazine - Wikipedia [en.wikipedia.org]

- 9. calnesis.com [calnesis.com]

- 10. iieta.org [iieta.org]

- 11. synerzine.com [synerzine.com]

- 12. chemos.de [chemos.de]

- 13. echemi.com [echemi.com]

The Biological Intricacies of 2-Isobutyl-3,5,6-trimethylpyrazine: A Technical Guide for Researchers

Foreword: Unveiling the Potential of Alkylpyrazines

Alkylpyrazines represent a fascinating and diverse class of heterocyclic aromatic compounds. Naturally occurring in a variety of roasted, toasted, and fermented foods, they are significant contributors to the desirable flavors and aromas that define many culinary experiences.[1] Beyond their sensory appeal, a growing body of evidence suggests that these molecules possess a range of biological activities, positioning them as intriguing candidates for further investigation in the realms of pharmacology and drug development. This guide focuses on a specific member of this family, 2-Isobutyl-3,5,6-trimethylpyrazine, providing an in-depth exploration of its known characteristics and the scientifically-grounded potential for biological activity, drawing upon data from closely related analogs to illuminate promising research avenues.

Section 1: Physicochemical and Sensory Profile of this compound

This compound (CAS No. 46187-37-5) is a volatile organic compound with the molecular formula C11H18N2.[2] Its structure, characterized by a pyrazine ring substituted with three methyl groups and one isobutyl group, dictates its physicochemical properties and sensory perception.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound | 2-Isobutyl-3-methylpyrazine | 2,3,5-Trimethylpyrazine |

| Molecular Formula | C11H18N2 | C9H14N2 | C7H10N2 |

| Molecular Weight | 178.27 g/mol [2] | 150.22 g/mol [3] | 122.17 g/mol [4] |

| Boiling Point | Not available | 199-201 °C[3] | 70 °C at 15 mmHg[4] |

| LogP | 2.6 (Predicted)[2] | 1.96[3] | 1.58[4] |

| Water Solubility | Not available | Soluble[3] | 15210 mg/L[4] |

The sensory profile of this compound is characterized by green, earthy, musty, nutty, and chocolatelike notes.[5] This distinct aroma profile has led to its use as a flavor and fragrance agent in the food industry, particularly in applications aiming to impart or enhance cocoa and nutty characteristics.[5][6] A mixture containing 2-isobutyl-3,5-dimethylpyrazine and 2-isobutyl-3,6-dimethylpyrazine is noted for its cocoa, hazelnut, musty, earthy, and roasted nutty odor.[6]

Section 2: Potential Biological Activities and Mechanisms of Action

While direct experimental evidence for the biological activities of this compound is limited, the well-documented effects of structurally similar alkylpyrazines, such as tetramethylpyrazine (TMP) and its derivatives, provide a strong foundation for inferring its potential pharmacological properties. The following sections explore these potential activities, emphasizing the need for direct experimental validation for the target compound.

Neuroprotective and Neurogenic Potential

Derivatives of the closely related tetramethylpyrazine have demonstrated significant neuroprotective and neurogenic effects in various preclinical models. For instance, T-006, a derivative of TMP, has been shown to protect against neuronal damage and promote the clearance of α-synuclein in a model of Parkinson's disease.[7] Another TMP derivative, TBN, has shown therapeutic efficacy in models of ischemic stroke and Parkinson's disease by blocking calcium overload and scavenging free radicals.[7] These effects are often mediated through the activation of critical signaling pathways involved in cellular survival and antioxidant defense, such as the Nrf2/HO-1 and Akt/GSK3β pathways.[7][8]

Given the structural similarities, it is plausible that this compound may also exert neuroprotective effects. Future research should investigate its ability to mitigate oxidative stress, modulate inflammatory responses in the central nervous system, and influence neuronal survival pathways.

Diagram 1: Postulated Neuroprotective Signaling Cascade of Alkylpyrazines

Caption: A hypothesized GPCR-mediated signaling pathway for alkylpyrazines leading to neuroprotection.

Anti-inflammatory Properties

Inflammation is a key pathological feature of numerous chronic diseases. Tetramethylpyrazine has been shown to exert anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines like TNF-α and IL-1β, while upregulating the anti-inflammatory cytokine IL-10.[8] This modulation of the inflammatory response is often linked to the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. The structural similarity of this compound to TMP suggests that it may also possess anti-inflammatory properties, a hypothesis that warrants investigation through in vitro and in vivo models of inflammation.

Antimicrobial Activity

Several alkylpyrazines have been reported to exhibit antimicrobial properties. For instance, 2-isobutyl-3-methylpyrazine has demonstrated bactericidal effects against Escherichia coli and Staphylococcus aureus.[2] This suggests that this compound could also possess antimicrobial activity against a range of microorganisms. Investigating its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various bacterial and fungal strains would be a valuable area of future research.

Section 3: Experimental Protocols for Assessing Biological Activity

To elucidate the biological activities of this compound, a series of well-established in vitro assays can be employed. The following protocols provide a starting point for researchers interested in exploring the signaling pathways potentially modulated by this compound.

G-Protein Coupled Receptor (GPCR) Activation: Calcium Imaging Assay

Many bioactive molecules initiate their effects by binding to and activating GPCRs, which can lead to intracellular calcium mobilization. A calcium imaging assay can determine if this compound activates GPCRs that couple to the Gαq pathway.

Experimental Protocol: Calcium Imaging

-

Cell Culture: Plate a suitable cell line (e.g., HEK293T or CHO cells) expressing a GPCR of interest in a 96-well, black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Wash the cells with a buffered saline solution (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the dark at 37°C for 30-60 minutes.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create a serial dilution in the assay buffer.

-

Fluorescence Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Measure the baseline fluorescence for a short period.

-

Compound Addition: Inject the various concentrations of this compound into the wells.

-

Data Acquisition: Immediately after compound addition, continuously record the fluorescence intensity over time to detect any transient increases in intracellular calcium.

-

Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Plot the peak fluorescence response against the compound concentration to generate a dose-response curve and determine the EC50 value.

Diagram 2: Workflow for a Calcium Imaging Assay

References

- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 2. This compound | C11H18N2 | CID 521191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Isobutyl-3-methyl pyrazine | C9H14N2 | CID 26333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. perfumerflavorist.com [perfumerflavorist.com]

- 6. 2-isobutyl-3,5-(and 3,6)-dimethyl pyrazine, 38888-81-2 [thegoodscentscompany.com]

- 7. Therapeutic effects of multifunctional tetramethylpyrazine nitrone on models of Parkinson's disease in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. From a traditional medicine monomer to a modern neurotherapeutic scaffold: a review of SAR-Driven tetramethylpyrazine derivatives for cerebrovascular and cognitive health - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust SPME-GC-MS Method for the Quantitative Analysis of 2-Isobutyl-3,5,6-trimethylpyrazine

Abstract

This application note presents a detailed, validated protocol for the analysis of 2-isobutyl-3,5,6-trimethylpyrazine, a key aroma compound, using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). Pyrazines are a critical class of heterocyclic aromatic compounds that significantly contribute to the flavor and aroma profiles of many thermally processed foods like roasted nuts, coffee, and baked goods.[1] Accurate quantification of these compounds is essential for quality control, flavor profiling, and research in the food, beverage, and pharmaceutical industries.[2] This guide provides a comprehensive methodology, from sample preparation to data analysis, grounded in established scientific principles to ensure accuracy, sensitivity, and reproducibility.

Introduction to the Analyte and Methodology

This compound (FEMA GRAS 3138; CAS 46187-37-5) is a substituted pyrazine known for its characteristic nutty, cocoa, or roasted aroma.[3] Its presence and concentration are pivotal in defining the sensory profile of various consumer products. The analytical challenge lies in accurately measuring this semi-volatile compound, often present at trace levels within complex sample matrices.

Headspace Solid-Phase Microextraction (HS-SPME) offers a superior alternative to traditional extraction methods. It is a solvent-free, sensitive, and versatile sample preparation technique that combines extraction and preconcentration into a single step.[4] When coupled with the high separation efficiency of Gas Chromatography (GC) and the definitive identification capabilities of Mass Spectrometry (MS) , the SPME-GC-MS platform provides a powerful tool for the robust analysis of volatile and semi-volatile compounds like pyrazines.[5][6]

The causality for selecting HS-SPME-GC-MS is its proven efficiency. The headspace approach isolates volatile analytes from non-volatile matrix components, reducing instrument contamination and interference. The SPME fiber then selectively adsorbs and concentrates the target compounds, significantly enhancing method sensitivity.[7]

Principle of the SPME-GC-MS Workflow

The analysis is predicated on the equilibrium-driven partitioning of the analyte across three phases.

-

Phase 1: Sample Matrix to Headspace. The sample is placed in a sealed vial and heated. This incubation period facilitates the migration of volatile and semi-volatile compounds, including this compound, from the solid or liquid matrix into the gaseous phase (headspace) above it. The efficiency of this step is governed by the analyte's vapor pressure, its affinity for the matrix, and the incubation temperature.

-

Phase 2: Headspace to SPME Fiber. An SPME fiber, coated with a specific polymeric stationary phase, is exposed to the vial's headspace. The analyte partitions from the headspace and is adsorbed onto the fiber coating. The amount of analyte adsorbed is dependent on the fiber chemistry, extraction time, and temperature.

-

Phase 3: SPME Fiber to GC Inlet. The fiber is retracted and transferred to the heated injection port of the gas chromatograph. The high temperature causes thermal desorption of the analyte from the fiber directly into the carrier gas stream. The desorbed compounds are then focused at the head of the GC column for separation based on their boiling points and interaction with the column's stationary phase.

-

Detection by MS. As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass spectrometer separates and detects these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for identification and quantification.

Workflow Visualization

Caption: HS-SPME-GC-MS workflow for pyrazine analysis.

Detailed Experimental Protocol

This protocol is a self-validating system; the inclusion of an internal standard and a multi-point calibration curve ensures the accuracy and reliability of the results.

Materials and Reagents

-

Analyte Standard: this compound (≥97% purity)

-

Internal Standard (IS): 2-Methylpyrazine-d6 or a similar deuterated pyrazine not expected in the sample. The use of a stable isotope-labeled internal standard is the "gold standard" as it closely mimics the analyte's behavior during extraction and analysis, correcting for matrix effects and analytical variability.[1][2]

-

Solvent: GC-MS grade methanol or dichloromethane for preparing stock solutions.

-

Salt: Anhydrous Sodium Chloride (NaCl), analytical grade.

-

SPME Fibers: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm fiber is highly recommended. This multi-phase coating provides a combination of adsorption mechanisms, making it effective for a broad range of analytes with varying polarities and molecular weights, including pyrazines.[4][8][9]

-

Vials: 20 mL amber glass headspace vials with PTFE/silicone septa.

-

Deionized Water: For preparing aqueous calibration standards.

Instrumentation and Conditions

The following parameters serve as a robust starting point and should be optimized for the specific instrument and matrix.

| Parameter | Setting | Rationale & Expert Insights |

| HS-SPME Parameters | ||

| SPME Fiber | DVB/CAR/PDMS, 50/30 µm | Excellent for trapping a wide range of volatile and semi-volatile compounds.[4][10] |

| Sample Amount | 1-5 g (solid) or 5-10 mL (liquid) | Should be consistent across all samples and standards. |

| Incubation/Equil. Temp. | 60°C | Balances analyte volatility with potential thermal degradation. Essential for driving the analyte into the headspace.[11] |

| Incubation/Equil. Time | 15 - 30 min | Ensures the sample reaches thermal equilibrium before the fiber is exposed.[1][12] |

| Extraction Time | 30 - 50 min | Critical for achieving reproducible adsorption. This time should be optimized to be on the equilibrium plateau of the adsorption profile.[13] |

| Agitation | 250 rpm (if available) | Continuously renews the headspace at the fiber surface, accelerating equilibrium. |

| GC Parameters | ||

| Instrument | GC system coupled to a Mass Spectrometer | e.g., Agilent 6890N or similar.[1] |

| Injector Port | Splitless Mode, 250 - 270°C | Splitless mode ensures the entire desorbed sample is transferred to the column, maximizing sensitivity. The temperature must be high enough for rapid, complete desorption but not so high as to degrade the fiber.[10] |

| Desorption Time | 3 - 5 min | Sufficient time for complete transfer of the analyte from the fiber to the GC column. |

| Column | TR-5MS (30 m x 0.25 mm ID x 0.25 µm) or DB-WAX (60 m x 0.25 mm ID x 0.25 µm) | A non-polar (TR-5MS) or polar (DB-WAX) column can be used. Selection depends on the complexity of the matrix and potential co-eluting compounds.[10][11] |

| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min | Provides stable retention times and optimal separation efficiency. |

| Oven Program | 40°C (hold 3 min), ramp 5°C/min to 120°C, ramp 7°C/min to 230°C (hold 10 min) | This is a representative program.[11] It must be optimized to ensure baseline separation of the target analyte from matrix interferences. |

| MS Parameters | ||

| Ionization Mode | Electron Ionization (EI) @ 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.[11] |

| Ion Source Temp. | 230°C | A standard temperature that ensures efficient ionization while minimizing thermal degradation within the source.[11] |

| Mass Acquisition | Scan Mode: m/z 40-300 amu | Useful for initial identification and method development. |

| SIM Mode (Selected Ion Monitoring) | For enhanced sensitivity and quantitative analysis, monitor the following ions for this compound: Quantifier Ion: 136 m/z (base peak) , Qualifier Ions: 178 (M+), 163.[14][15] | |

| Solvent Delay | 3 - 5 min | Prevents the high concentration of any residual solvent from reaching and saturating the MS detector. |

Step-by-Step Protocol

-

Standard & IS Preparation:

-

Prepare a 1000 µg/mL stock solution of this compound in methanol.

-

Prepare a 100 µg/mL stock solution of the internal standard (e.g., 2-Methylpyrazine-d6) in methanol.

-

Create a series of aqueous calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50 ng/mL) from the stock solution in separate 20 mL headspace vials.

-

-

Sample Preparation:

-

Accurately weigh or pipette a known amount of the sample (e.g., 5 g) into a 20 mL headspace vial.

-

To each sample and calibration standard vial, add a consistent amount of NaCl (e.g., 2-3 g or until saturation). This "salting-out" effect increases the ionic strength of the aqueous phase, reducing the solubility of the pyrazine and promoting its partitioning into the headspace.[12][16]

-

Spike each vial (samples and standards) with a fixed amount of the internal standard solution to achieve a final concentration of ~10 ng/mL.

-

Immediately seal the vials with PTFE/silicone septa and crimp caps.

-

-

HS-SPME Extraction & GC-MS Analysis:

-

Place the vials in the autosampler tray.

-

The autosampler will perform the pre-programmed incubation, SPME fiber exposure (extraction), and injection (desorption) steps according to the parameters in the table above.

-

Prior to the first injection and after every 10-15 injections, it is crucial to condition the SPME fiber by baking it out in a separate, clean GC inlet to prevent carryover.

-

-

Data Analysis and Quantification:

-

Identify the peaks for this compound and the internal standard based on their retention times and mass spectra.

-

Integrate the peak areas for the quantifier ion of the analyte (m/z 136) and the internal standard.

-

Calculate the Response Ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the Response Ratio versus the concentration of the calibration standards. The curve should have a linearity (R²) of ≥ 0.99.[17]

-

Determine the concentration of this compound in the unknown samples using the linear regression equation derived from the calibration curve.

-

Method Performance and Validation

A properly optimized and validated method using this protocol can achieve the following performance characteristics.

| Validation Parameter | Typical Performance Metric |

| Linearity (R²) | ≥ 0.995 |

| Limit of Detection (LOD) | 2–60 ng/g (ppb) range, matrix dependent.[13] |

| Limit of Quantitation (LOQ) | 6–180 ng/g (ppb) range, matrix dependent.[13] |

| Precision (RSD%) | < 15% for intra- and inter-day analysis.[13] |

| Accuracy (Recovery %) | 90 – 110% in spiked matrix samples.[13] |

Note: LOD and LOQ are defined as a signal-to-noise ratio (S/N) of 3 and 10, respectively.[13]

Conclusion

The HS-SPME-GC-MS method detailed in this application note provides a robust, sensitive, and reliable system for the quantification of this compound. The protocol's integrity is ensured through the use of an internal standard, careful optimization of extraction parameters, and a comprehensive validation strategy. By explaining the causality behind each step—from the selection of the SPME fiber to the addition of salt—this guide equips researchers, scientists, and quality control professionals with the necessary tools and understanding to implement this method effectively for routine analysis in the food, flavor, and pharmaceutical sectors.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-isobutyl-3,5-(and 3,6)-dimethyl pyrazine, 38888-81-2 [thegoodscentscompany.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]

- 6. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Yield effects on 2-methoxy-3-isobutylpyrazine concentration in cabernet sauvignon using a solid phase microextraction gas chromatography/mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound | C11H18N2 | CID 521191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2-(2-Methylpropyl)-3,5,6-trimethylpyrazine [webbook.nist.gov]

- 16. merckmillipore.com [merckmillipore.com]

- 17. researchgate.net [researchgate.net]

Application Note: Advanced Protocols for the Extraction of 2-Isobutyl-3,5,6-trimethylpyrazine from Complex Food Matrices

Abstract

This document provides a comprehensive technical guide for the extraction and quantification of 2-isobutyl-3,5,6-trimethylpyrazine, a key volatile compound responsible for nutty, roasted, and earthy aromas in many thermally processed foods. Addressing the inherent challenges of complex food matrices—such as those high in fats, proteins, and sugars—this guide details robust, field-proven protocols. We will move beyond simple procedural lists to explain the underlying principles and causal relationships behind critical experimental choices. The methodologies presented, including Headspace Solid-Phase Microextraction (HS-SPME) and Stir Bar Sorptive Extraction (SBSE), are designed as self-validating systems, ensuring scientific integrity and reproducibility for researchers in food science, quality control, and flavor chemistry.

Introduction: The Analytical Challenge

This compound is a member of the pyrazine family, a class of nitrogen-containing heterocyclic compounds that are significant contributors to the desirable aromas of coffee, cocoa, roasted nuts, and baked goods.[1] These compounds are typically formed during the Maillard reaction and Strecker degradation at elevated temperatures.[1] The analytical challenge lies not in the detection of the compound itself, but in its efficient and clean extraction from the food matrix. Food samples are notoriously complex, and components like lipids and proteins can interfere with extraction, leading to poor recovery and contamination of the analytical system.[2][3] Therefore, selecting an appropriate sample preparation technique is the most critical step for achieving accurate and precise quantification.[4] This guide focuses on solvent-free microextraction techniques that are sensitive, efficient, and environmentally friendly.

Analyte Profile: this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈N₂ | [5] |

| Molecular Weight | 178.27 g/mol | [5] |

| Boiling Point | 73-75 °C at 2.00 mm Hg | [6] |

| Solubility | Insoluble in water; soluble in alcohol. | [6] |

| LogP (o/w) | 2.6 | [5] |

| Sensory Notes | Cocoa, hazelnut, musty, earthy, roasted, nutty. | [6] |

General Experimental Workflow

The successful analysis of volatile compounds from a complex matrix follows a structured pathway. The primary goal is to isolate the analyte of interest from interfering matrix components and concentrate it to a level suitable for instrumental detection, typically Gas Chromatography-Mass Spectrometry (GC-MS).

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sample Preparation in Food Analysis: Why is it Such a Headache? - AnalyteGuru [thermofisher.com]

- 3. Sample Preparation for Fatty and Complex Food Matrices | Separation Science [sepscience.com]

- 4. lcms.cz [lcms.cz]

- 5. This compound | C11H18N2 | CID 521191 - PubChem [pubchem.ncbi.nlm.nih.gov]